Potency Deficit Relative to the Clinical Candidate CX-4945 (Silmitasertib): A >33,000-Fold Gap
CK2-IN-8 (compound 5c) exhibits an IC₅₀ against human CK2 of >33 μM in an in vitro kinase assay [1]. In direct cross-study comparison, CX-4945 (silmitasertib)—an orally bioavailable CK2 inhibitor that has entered Phase I/II clinical trials—displays an IC₅₀ of 1 nM against CK2α and CK2α' in a cell-free assay . This represents a potency differential exceeding 33,000-fold. The thienopyrimidine scaffold of CK2-IN-8, specifically the 5,6-dimethyl substitution pattern with a sulfanylpropanoic acid side chain, defines a low-activity region of the SAR landscape mapped across 28 derivatives in the original study [1].
| Evidence Dimension | CK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >33 μM (CK2, in vitro kinase assay) |
| Comparator Or Baseline | CX-4945 (silmitasertib): IC₅₀ = 1 nM (CK2α/CK2α', cell-free assay) |
| Quantified Difference | >33,000-fold lower potency for CK2-IN-8 relative to CX-4945 |
| Conditions | Target: CK2α/CK2α'; CK2-IN-8 data from Golub et al. 2011 in vitro kinase assay [1]; CX-4945 data from Selleck validated product datasheet |
Why This Matters
Procurement of CK2-IN-8 over CX-4945 is justified only when a >33,000-fold lower-potency compound is required as a negative control, SAR-inactive comparator, or when the thienopyrimidine scaffold is specifically needed for chemical diversification studies.
- [1] Golub AG, Bdzhola VG, Briukhovetska NV, Balanda AO, Kukharenko OP, Kotey IM, Ostrynska OV, Yarmoluk SM. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Eur J Med Chem. 2011 Mar;46(3):870-6. Compound 5c (CK2-IN-8) IC₅₀ >33 μM. View Source
